2-Hexanone-1,1,1,3,3-d5
Overview
Description
2-Hexanone-1,1,1,3,3-d5 is a deuterated form of 2-Hexanone, also known as Methyl Pentyl Ketone. This compound is characterized by the replacement of five hydrogen atoms with deuterium atoms, giving it the molecular formula C6H7D5O. It is a colorless liquid with a pungent odor and is used primarily in scientific research due to its unique isotopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hexanone-1,1,1,3,3-d5 can be synthesized through the deuteration of 2-Hexanone. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) or other deuterium-containing reagents under specific conditions. The reaction typically requires a catalyst to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized use in research. it can be produced in small quantities using similar deuteration techniques as in laboratory synthesis. The process involves careful control of reaction conditions to ensure high purity and yield of the deuterated compound .
Chemical Reactions Analysis
Types of Reactions
2-Hexanone-1,1,1,3,3-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides and amines
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones depending on the nucleophile used
Scientific Research Applications
2-Hexanone-1,1,1,3,3-d5 is used extensively in scientific research due to its isotopic labeling. Applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-Hexanone-1,1,1,3,3-d5 involves its participation in chemical reactions where the deuterium atoms can influence reaction rates and pathways due to the isotope effect. This effect is particularly useful in studying reaction mechanisms and kinetics. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
2-Hexanone-1,1,1,3,3-d5 is unique due to its deuterium labeling, which distinguishes it from non-deuterated analogs. Similar compounds include:
2-Hexanone: The non-deuterated form, used in similar applications but without the isotopic labeling benefits.
2-Pentanone-1,1,1,3,3-d5: Another deuterated ketone with similar applications but different chain length.
2-Heptanone-1,1,1,3,3-d5: A longer-chain deuterated ketone with similar properties .
This compound’s uniqueness lies in its specific isotopic composition, which provides distinct advantages in research applications, particularly in tracing and studying reaction mechanisms.
Biological Activity
2-Hexanone-1,1,1,3,3-d5 is a deuterated derivative of 2-hexanone, utilized primarily in scientific research due to its unique isotopic labeling properties. This compound has garnered attention for its biological activity and potential neurotoxic effects, particularly through its metabolism into 2,5-hexanedione, which is identified as the active neurotoxic metabolite.
- Molecular Formula : C6H12O (for 2-Hexanone) and C6H7D5O (for this compound)
- Molecular Weight : Approximately 105.19 g/mol
- Boiling Point : 128°C (262.4°F)
The biological activity of this compound is largely attributed to its metabolic pathway. Upon exposure, it is metabolized into 2,5-hexanedione, which disrupts neuronal function leading to neurotoxic effects. The presence of deuterium allows researchers to trace metabolic pathways more accurately using mass spectrometry techniques.
Neurotoxicity
Research indicates that exposure to 2-hexanone and its derivatives can lead to significant neurotoxic effects:
- Peripheral Neuropathy : Characterized by axonal and myelin disruption and sensory deficits in both humans and animal models. Studies have shown that chronic exposure leads to axonal swellings and alterations in nerve conduction velocity .
- Musculoskeletal Effects : Muscle weakness and electromyographic abnormalities have been observed in workers exposed to 2-hexanone. Animal studies corroborate these findings with evidence of skeletal muscle atrophy resulting from neurological damage .
Case Studies
Several case studies highlight the toxicological profile of 2-Hexanone:
- Occupational Exposure : A study involving workers at a coated fabrics plant revealed a prevalence of peripheral neuropathy linked to prolonged exposure to 2-hexanone .
- Animal Studies : In studies with rats and guinea pigs exposed to varying concentrations of 2-Hexanone via inhalation or oral routes, significant neurotoxic effects were noted including muscle atrophy and decreased body weight gain .
Tables Summarizing Key Data
Study Type | Exposure Method | Observed Effects | Reference |
---|---|---|---|
Human Study | Occupational | Peripheral neuropathy | |
Animal Study | Inhalation | Muscle atrophy | |
Animal Study | Oral | Decreased body weight gain |
Applications in Research
The unique isotopic composition of this compound makes it valuable for various applications:
- Tracer Studies : It is employed as a tracer molecule in metabolic studies to elucidate reaction mechanisms and metabolic pathways.
- Pharmacokinetics : Used in studies investigating the distribution and metabolism of drugs within biological systems.
Properties
IUPAC Name |
1,1,1,3,3-pentadeuteriohexan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-4-5-6(2)7/h3-5H2,1-2H3/i2D3,5D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZOPKMRPOGIEB-ZTIZGVCASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70964064 | |
Record name | (1,1,1,3,3-~2~H_5_)Hexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70964064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4840-82-8 | |
Record name | 2-Hexanone-1,1,1,3,3-d5 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4840-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hexanone-1,1,1,3,3-d5 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004840828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,1,1,3,3-~2~H_5_)Hexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70964064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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